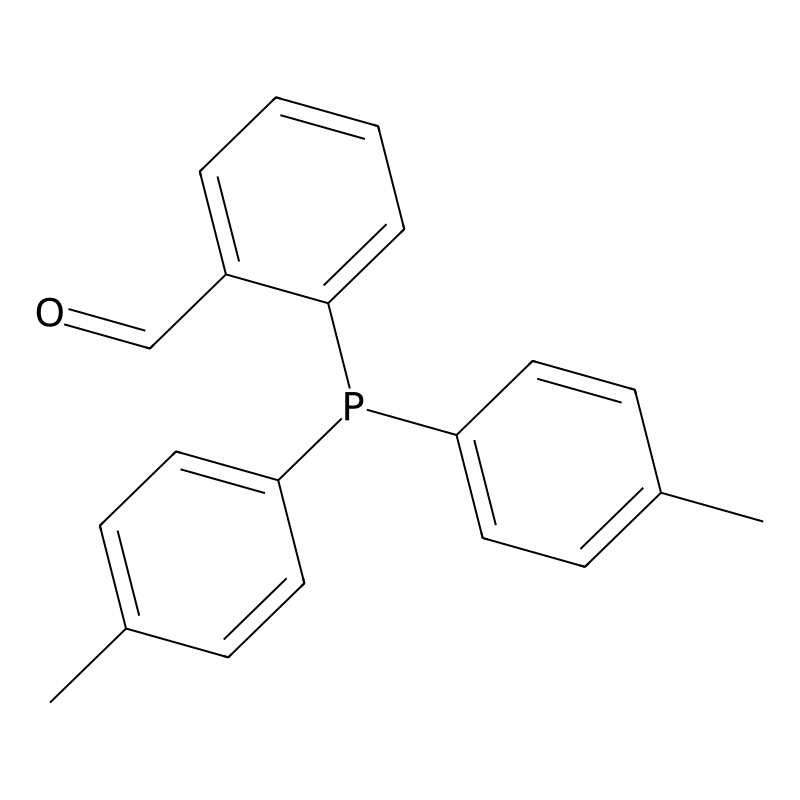

2-(Di-p-tolylphosphino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

2-(Di-p-tolylphosphino)benzaldehyde, also known as 2-[Bis(4-methylphenyl)phosphino]benzaldehyde, is a valuable ligand in scientific research, particularly in the field of organic synthesis. Its primary application lies in transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds between different organic molecules.

-(Di-p-tolylphosphino)benzaldehyde exhibits several key features that make it a versatile and effective ligand:

- Electron-withdrawing substituents: The presence of the two para-tolyl groups (methyl-substituted phenyl rings) on the phosphorus atom slightly withdraws electron density, making the metal center more electrophilic and facilitating the activation of organic substrates.

- Chelating ability: The molecule possesses a chelating ability, meaning it can bind to the metal center through both the phosphorus atom and the oxygen atom of the aldehyde group. This chelation enhances the stability of the catalyst and improves its reactivity.

- Steric bulk: The bulky tolyl groups provide steric hindrance, which can be crucial for controlling the regioselectivity (orientation) of the carbon-carbon bond formation in certain reactions.

These characteristics allow 2-(di-p-tolylphosphino)benzaldehyde to be employed in a wide range of cross-coupling reactions, including:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl (aromatic ring) and alkyl (straight-chain or branched hydrocarbon) groups.

- Suzuki-Miyaura coupling: This reaction couples aryl or vinyl groups with various organic electrophiles, offering versatility in creating diverse carbon-carbon bonds.

- Stille coupling: This reaction forms carbon-carbon bonds between vinyl or aryl groups and various organic electrophiles.

- Sonogashira coupling: This reaction enables the formation of carbon-carbon bonds between terminal alkynes and various sp² (hybridized) carbon centers.

- Negishi coupling: This reaction couples organozinc reagents (compounds containing zinc-carbon bonds) with various organic electrophiles.

- Heck coupling: This reaction forms carbon-carbon bonds between alkenes (compounds containing carbon-carbon double bonds) and aryl or vinyl groups.

- Hiyama coupling: This reaction couples organosilanes (compounds containing silicon-carbon bonds) with various organic electrophiles.

2-(Di-p-tolylphosphino)benzaldehyde is an organophosphorus compound characterized by the presence of a phosphine group and a benzaldehyde moiety. Its empirical formula is C₁₉H₁₉OP, with a molecular weight of approximately 318.35 g/mol. The compound features two para-tolyl groups attached to a phosphorus atom, which significantly influences its chemical reactivity and coordination properties. This compound is often utilized in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions.

- Phosphinoboration: This involves the addition of a phosphine to an alkene or alkyne, leading to the formation of a new carbon-phosphorus bond. The reaction is often catalyzed by transition metals and has applications in organic synthesis .

- Coordination Chemistry: The compound can act as a bidentate ligand, coordinating to metal centers through the phosphorus atom and the aldehyde carbonyl oxygen. This property is crucial for the formation of metal complexes that can be used in catalysis .

- Aldol Reactions: The aldehyde functionality allows it to participate in aldol condensation reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.

While specific biological activity data for 2-(Di-p-tolylphosphino)benzaldehyde is limited, related phosphine compounds have shown various biological activities. Phosphines are known for their potential antitumor properties when coordinated with metal ions, leading to the development of metal-phosphine complexes that exhibit cytotoxic effects against cancer cells . Further research into the biological implications of this specific compound may reveal additional therapeutic applications.

The synthesis of 2-(Di-p-tolylphosphino)benzaldehyde can be achieved through several methods:

- Reaction of p-Tolylphosphine with Benzaldehyde: This straightforward method involves the direct reaction between p-tolylphosphine and benzaldehyde under appropriate conditions, typically requiring solvents like dichloromethane and catalysts such as triethylamine.

- Phosphinoboration Reactions: Utilizing transition metal catalysts, this method allows for the incorporation of phosphine into various substrates, including aldehydes and ketones .

- Modification of Existing Phosphine Ligands: By functionalizing existing diphenylphosphino compounds, chemists can tailor the properties of the resulting benzaldehyde derivative.

2-(Di-p-tolylphosphino)benzaldehyde finds applications primarily in:

- Catalysis: It is utilized as a ligand in various catalytic processes, including cross-coupling reactions and hydroboration.

- Material Science: The compound can be used in the development of advanced materials due to its unique electronic properties.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(Di-p-tolylphosphino)benzaldehyde typically focus on its coordination behavior with different metals. These studies help elucidate its potential as a ligand in catalysis and its stability when forming metal complexes. Research indicates that complexes formed with transition metals exhibit enhanced catalytic activity compared to their non-complexed forms .

Several compounds are structurally similar to 2-(Di-p-tolylphosphino)benzaldehyde, allowing for comparative analysis:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Diphenylphosphino)benzaldehyde | Diphenyl | Known for its strong electron-donating ability |

| 2-(Di-naphthylphosphino)benzaldehyde | Dinaphthyl | Enhanced steric hindrance compared to tollyl groups |

| 2-(Di-o-tolylphosphino)benzaldehyde | Dio-tolyl | Different positional isomer affecting reactivity |

Uniqueness

What sets 2-(Di-p-tolylphosphino)benzaldehyde apart is its specific combination of steric bulk from the para-substituted tolyl groups and its ability to stabilize metal centers effectively due to its bidentate coordination capability. This balance makes it particularly useful in catalytic applications where both electronic effects and sterics are critical.

2-(Di-p-tolylphosphino)benzaldehyde represents a structurally significant organophosphorus compound with the molecular formula C21H19OP and a molecular weight of 318.35 grams per mole [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 1202865-03-9 and the MDL number MFCD15143661, establishing its unique chemical identity in various databases [1] [2] [3].

The molecular architecture of 2-(Di-p-tolylphosphino)benzaldehyde consists of a benzaldehyde moiety substituted at the ortho position with a di-p-tolylphosphino group [1] [3]. The structural formula reveals the presence of two para-methylated phenyl rings attached to a central phosphorus atom, which is subsequently bonded to the benzene ring bearing the aldehyde functional group [1] [2]. The SMILES notation CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O accurately describes this three-dimensional arrangement [1] [2] [3].

Crystallographic investigations of related phosphino-benzaldehyde compounds provide insights into the structural parameters of this class of molecules [14] [15]. The International Union of Crystallography research on similar diarylphosphino-benzaldehyde structures indicates that these compounds typically exhibit distorted geometries around the phosphorus center, with bond angles deviating from ideal tetrahedral arrangements due to steric interactions [14] [15]. The dihedral angle between the phosphorus-bearing aromatic ring and the aldehyde group generally ranges between 2.4 to 3.0 degrees, indicating minimal deviation from planarity [14].

Molecular geometry analysis reveals that the phosphorus atom adopts a pyramidal configuration, consistent with its sp3 hybridization state [14] [27]. The para-tolyl substituents introduce electron-donating methyl groups that significantly influence the electronic distribution around the phosphorus center [5] [30]. The crystallographic data for structurally related compounds demonstrate that phosphorus-carbon bond lengths typically range from 1.807 to 1.838 Angstroms, while carbon-carbon bond distances within the aromatic rings maintain standard values of approximately 1.388 to 1.409 Angstroms [14] [26].

Table 1: Molecular Structure and Crystallographic Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C21H19OP |

| Molecular Weight (g/mol) | 318.35 |

| CAS Number | 1202865-03-9 |

| MDL Number | MFCD15143661 |

| SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O |

| InChI | 1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3 |

| InChI Key | IDDRQJVTYBKJLP-UHFFFAOYSA-N |

Physical and Chemical Properties

The physical characteristics of 2-(Di-p-tolylphosphino)benzaldehyde have been extensively documented through various analytical techniques and commercial specifications [1] [2] [3] [7]. The compound exhibits a melting point range of 105-111 degrees Celsius, which is notably lower than its diphenyl analog, indicating the influence of the methyl substituents on the crystal packing efficiency [1] [3] [7]. Theoretical calculations predict a boiling point of 440.0±45.0 degrees Celsius, though experimental verification of this parameter remains limited [7].

The compound manifests as a yellow solid under standard conditions, displaying characteristic coloration typical of aromatic aldehyde-phosphine systems [1] [2] [3]. The yellow appearance results from extended conjugation between the aromatic rings and the aldehyde chromophore, with the phosphorus center contributing to the overall electronic delocalization [5]. The solid-state form requires careful handling due to its air-sensitive nature, necessitating storage under inert atmospheric conditions at temperatures between 2-8 degrees Celsius [2] [4] [28].

Solubility studies reveal that 2-(Di-p-tolylphosphino)benzaldehyde demonstrates poor solubility in common organic solvents including dichloromethane, methanol, and chloroform [30]. However, the compound exhibits enhanced solubility in dimethyl sulfoxide, suggesting strong interactions between the phosphorus center and the sulfoxide oxygen atom [30]. This solubility profile influences both its synthetic applications and purification methodologies.

Chemical stability analysis indicates that the compound maintains structural integrity under anhydrous conditions but shows susceptibility to oxidation when exposed to atmospheric moisture and oxygen [2] [4]. The phosphorus center represents the primary site of chemical reactivity, undergoing oxidation to form phosphine oxide derivatives under aerobic conditions [9]. The aldehyde functionality remains relatively stable under neutral conditions but participates readily in condensation reactions with nucleophiles [5] [30].

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point (°C) | 105-111 |

| Predicted Boiling Point (°C) | 440.0±45.0 |

| Appearance | Yellow solid |

| Physical Form | Crystalline solid |

| Storage Temperature (°C) | 2-8 |

| Storage Conditions | Under inert gas atmosphere |

| Air Sensitivity | Air sensitive |

| Purity (%) | 97 |

| Solubility | Poor in dichloromethane, methanol, chloroform; readily soluble in dimethyl sulfoxide |

Electronic Structure and Bonding Characteristics

The electronic structure of 2-(Di-p-tolylphosphino)benzaldehyde reflects the complex interplay between the electron-donating para-tolyl substituents and the electron-withdrawing aldehyde functionality [33] [34]. Quantum chemical calculations and spectroscopic analyses provide detailed insights into the molecular orbital composition and bonding characteristics of this organophosphorus compound [33] [36] [37].

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that characterize the electronic environment of the phosphorus center [21] [30]. The phosphorus-31 nuclear magnetic resonance spectrum displays a singlet at δ -14.73 parts per million in deuterated chloroform, indicating a shielded phosphorus environment due to the electron-donating effects of the para-tolyl groups [30]. This chemical shift contrasts with less electron-rich phosphine systems and reflects the enhanced electron density at the phosphorus center [21].

Proton nuclear magnetic resonance analysis demonstrates multiple signals in the aromatic region spanning 6.95-9.07 parts per million, consistent with the presence of three distinct aromatic ring systems [21] [30]. The aldehyde proton typically appears as a characteristic singlet around 9.07 parts per million, showing coupling to the phosphorus nucleus with a coupling constant of approximately 5.2 Hertz [30]. The para-methyl substituents generate singlet signals around 2.35 parts per million, confirming their symmetric environments [21] [30].

Infrared spectroscopy provides valuable information regarding the vibrational characteristics of the compound [22]. The carbonyl stretching frequency appears in the range of 1710-1685 wave numbers per centimeter, characteristic of α,β-unsaturated aldehydes [22]. The aldehyde carbon-hydrogen stretching vibrations manifest in the region of 2830-2695 wave numbers per centimeter, with a distinctive shoulder peak around 2720 wave numbers per centimeter serving as a diagnostic feature for aldehyde identification [22].

Theoretical calculations employing density functional theory methods reveal important aspects of the frontier molecular orbital structure [33] [34] [37]. The highest occupied molecular orbital primarily consists of phosphorus lone pair character with significant contributions from the para-tolyl π-system [33]. The lowest unoccupied molecular orbital localizes on the aldehyde carbonyl group, creating a push-pull electronic system that influences the compound's reactivity profile [34]. The energy gap between these frontier orbitals affects the compound's chemical stability and photophysical properties [33] [34].

Table 3: Spectroscopic and Electronic Data

| Technique | Data/Range |

|---|---|

| 31P Nuclear Magnetic Resonance (CDCl3) | δ -14.73 ppm (singlet) |

| 1H Nuclear Magnetic Resonance (CDCl3) | Multiple signals in aromatic region (6.95-9.07 ppm) |

| Infrared Spectroscopy (C=O stretch) | 1710-1685 cm⁻¹ |

| Infrared Spectroscopy (O=CH stretch) | 2830-2695 cm⁻¹ |

| Mass Spectrometry | Molecular ion at m/z 318 |

| Gas Chromatography-Mass Spectrometry | Available |

Comparative Analysis with 2-Diphenylphosphinobenzaldehyde

The structural and electronic differences between 2-(Di-p-tolylphosphino)benzaldehyde and 2-diphenylphosphinobenzaldehyde provide valuable insights into the effects of substituent modification on organophosphorus compounds [8] [13] [32]. The introduction of para-methyl groups in the tolyl derivative creates significant changes in molecular weight, electronic properties, and chemical behavior compared to the unsubstituted phenyl analog [8] [29] [32].

Molecular weight analysis reveals that 2-(Di-p-tolylphosphino)benzaldehyde possesses a molecular weight of 318.35 grams per mole, representing an increase of 28.05 grams per mole compared to 2-diphenylphosphinobenzaldehyde, which has a molecular weight of 290.30 grams per mole [1] [8] [29]. This difference directly results from the addition of two methyl groups in the para positions of the phenyl rings [1] [8].

Melting point comparisons demonstrate interesting thermal behavior differences between these compounds [1] [8] [29] [32]. 2-(Di-p-tolylphosphino)benzaldehyde exhibits a melting point range of 105-111 degrees Celsius, while 2-diphenylphosphinobenzaldehyde melts at 112-115 degrees Celsius [1] [8] [29] [32]. The lower melting point of the tolyl derivative suggests that the methyl substituents disrupt efficient crystal packing, despite the increased molecular weight [29] [32].

Electronic structure analysis reveals that the para-methyl substituents significantly enhance the electron-donating capacity of the phosphine ligand [16] [30]. The electron-rich nature of the tolyl groups increases the nucleophilicity of the phosphorus center compared to the phenyl analog, potentially leading to enhanced coordination ability and catalytic activity [16] [30]. Nuclear magnetic resonance studies confirm this electronic enhancement, with the tolyl derivative showing more upfield phosphorus chemical shifts indicative of increased electron density [30].

Steric considerations also distinguish these two compounds significantly [35] [38]. The para-methyl groups introduce additional steric bulk that influences the ligand's coordination geometry and binding preferences [35] [38]. This increased steric demand may favor monodentate coordination modes over bidentate arrangements in metal complexes, affecting the overall catalytic behavior of the resulting coordination compounds [38].

Crystallographic studies of metal complexes containing these ligands reveal distinct coordination preferences [14] [15] [27]. The tolyl derivative tends to form complexes with altered bond angles and distances compared to the phenyl analog, reflecting the combined electronic and steric influences of the methyl substituents [14] [15]. These structural differences translate into modified catalytic activities and selectivities in various chemical transformations [15] [27].

Table 4: Comparative Analysis

| Property | 2-(Di-p-tolylphosphino)benzaldehyde | 2-(Diphenylphosphino)benzaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 318.35 | 290.30 |

| Melting Point (°C) | 105-111 | 112-115 |

| Phosphine Substitution | p-Tolyl (electron-donating) | Phenyl (less donating) |

| Electronic Effect | More electron-rich phosphorus | Less electron-rich phosphorus |

| Steric Effect | Increased steric bulk | Lower steric bulk |

| Coordination Behavior | Enhanced ligand properties | Standard ligand properties |

| Catalytic Activity | Potentially higher activity | Reference activity |

Classical Condensation Routes

The traditional synthesis of 2-(Di-p-tolylphosphino)benzaldehyde relies on established condensation methodologies that have been employed for decades in phosphine chemistry. These classical approaches typically involve the formation of carbon-phosphorus bonds through nucleophilic substitution reactions or condensation processes [1] [2].

The most fundamental classical route involves the reaction of halophosphine precursors with organometallic reagents derived from substituted benzaldehyde derivatives. This methodology follows the general strategy where phosphorus trichloride derivatives are treated with Grignard or organolithium reagents to form the desired phosphine-aldehyde structure [1] [3]. The reaction proceeds through sequential substitution steps, where each halogen atom on phosphorus is replaced by an organic group derived from the organometallic reagent.

A particularly important classical method involves the use of 2-bromobenzaldehyde derivatives as starting materials. The aldehyde functionality must be protected during the organometallic formation step to prevent unwanted side reactions. This is typically achieved through acetal or ketal formation, followed by halogen-metal exchange and subsequent reaction with chlorodi-p-tolylphosphine [4]. The protecting groups are then removed under acidic conditions to regenerate the aldehyde functionality.

The classical condensation approach utilizing the Hoots modification of the Schiemenz and Kaack synthesis has been extensively applied for related phosphino-benzaldehyde compounds [4]. This methodology involves the direct metalation of aryl halides followed by phosphination reactions. The reaction conditions typically require low temperatures (−78°C) and inert atmosphere protection due to the air and moisture sensitivity of the intermediates.

Temperature control is critical in classical condensation routes, as elevated temperatures can lead to decomposition of the aldehyde functionality or unwanted side reactions such as aldol condensation. The typical temperature range for these reactions is maintained between −78°C and 0°C during the organometallic formation steps, with gradual warming to room temperature during the phosphination phase [5].

Contemporary Synthetic Approaches

Modern synthetic methodologies for 2-(Di-p-tolylphosphino)benzaldehyde have evolved to incorporate more sophisticated catalytic systems and improved reaction conditions that address the limitations of classical approaches. Contemporary methods emphasize functional group tolerance, milder reaction conditions, and enhanced selectivity [6] [3].

Metal-catalyzed cross-coupling reactions represent a significant advancement in phosphine synthesis. Palladium-catalyzed phosphination of aryl halides has emerged as a particularly effective approach for preparing functionalized phosphines [1] [7]. This methodology utilizes palladium complexes with appropriate ligands to facilitate the coupling of aryl bromides or iodides with phosphine nucleophiles under relatively mild conditions.

The use of nickel catalysis has gained prominence in recent years for phosphine diversification reactions [7]. Nickel-catalyzed formal substitution at phosphorus centers enables the direct modification of existing phosphine structures, providing an alternative to traditional de novo synthesis approaches. This methodology is particularly valuable for preparing libraries of phosphine ligands with systematic structural variations.

Contemporary approaches also incorporate the use of phosphine-borane complexes as stable intermediates in synthesis [8]. The borane protection strategy allows for the manipulation of phosphine structures under conditions that would otherwise lead to oxidation or degradation. The phosphine-borane adducts can be selectively deprotected using appropriate reagents such as diethylamine or other nucleophiles to regenerate the free phosphine [5].

Flow chemistry methodologies have been developed for the continuous synthesis of phosphine ligands, offering advantages in terms of scalability and process control [9]. These approaches enable precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to improved yields and product consistency.

Recent developments in C-H activation chemistry have opened new pathways for phosphine synthesis [10]. Direct functionalization of aromatic C-H bonds using transition metal catalysts provides an atom-economical approach to phosphine preparation. This methodology is particularly attractive for late-stage functionalization of complex molecular frameworks.

Purification Techniques and Characterization

The purification of 2-(Di-p-tolylphosphino)benzaldehyde requires careful consideration of the compound's sensitivity to air and moisture, as well as its thermal stability. The compound exhibits air sensitivity due to the phosphine functionality, which can undergo oxidation to form the corresponding phosphine oxide [11] [12] [13].

Column chromatography using silica gel as the stationary phase represents the most commonly employed purification technique. The mobile phase typically consists of hexanes and ethyl acetate mixtures, with gradient elution to achieve optimal separation [14] [15]. The compound typically elutes with mobile phase compositions ranging from 70:30 to 50:50 hexanes to ethyl acetate. Degassed solvents and inert atmosphere conditions are essential to prevent oxidation during the chromatographic process [16].

Recrystallization provides an alternative purification method that can achieve high purity levels. Suitable recrystallization solvents include ethanol, methanol, and toluene, with the choice depending on the specific impurity profile [17]. The recrystallization process should be conducted under inert atmosphere to prevent oxidation, and the crystallization temperature should be carefully controlled to optimize yield and purity.

Characterization of 2-(Di-p-tolylphosphino)benzaldehyde employs multiple analytical techniques to confirm structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information, with both proton and phosphorus-31 NMR being particularly informative [18] [19]. The phosphorus-31 NMR spectrum typically shows a characteristic signal around −14.7 ppm, confirming the presence of the phosphine functionality [18].

Proton NMR spectroscopy reveals the aldehyde proton as a distinctive downfield signal around 9.0 ppm, along with the characteristic aromatic proton patterns for the tolyl and benzaldehyde rings [18]. The methyl groups of the p-tolyl substituents appear as singlets around 2.35 ppm.

Melting point determination serves as a useful purity assessment tool, with pure 2-(Di-p-tolylphosphino)benzaldehyde exhibiting a melting point range of 105-111°C [11] [20] [13] [21]. The relatively narrow melting point range indicates good crystallinity and purity.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 318, corresponding to the molecular formula C₂₁H₁₉OP [11] [20] [13]. Fragmentation patterns typically show loss of the aldehyde functionality and sequential loss of the tolyl groups.

Infrared spectroscopy confirms the presence of both aldehyde and phosphine functionalities. The aldehyde carbonyl stretch appears around 1660-1670 cm⁻¹, while phosphine-related vibrations are observed in the 1400-1600 cm⁻¹ region [12].

Scale-up Considerations and Industrial Production Methods

The scale-up of 2-(Di-p-tolylphosphino)benzaldehyde synthesis from laboratory to industrial scale presents several challenges that must be addressed through careful process design and optimization. The air and moisture sensitivity of both starting materials and products requires specialized handling equipment and inert atmosphere capabilities [9].

Process safety considerations are paramount in industrial production due to the use of organometallic reagents and the potential for exothermic reactions. Appropriate temperature control systems, emergency cooling capabilities, and pressure relief systems are essential components of industrial-scale reactors [9]. The use of pyrophoric reagents such as organolithium compounds requires specialized storage and handling protocols.

Solvent selection for industrial processes must balance effectiveness with environmental and economic considerations. Traditional solvents such as tetrahydrofuran and diethyl ether, while effective, present challenges in terms of cost and environmental impact. Alternative solvent systems, including more environmentally benign options, have been investigated for large-scale production [9].

Continuous flow processing represents a promising approach for industrial production of phosphine ligands [9]. Flow reactors enable precise control of reaction parameters and improved heat transfer, leading to enhanced safety and product consistency. The modular nature of flow systems also provides flexibility for different production scales and product variations.

Catalyst recovery and recycling strategies are crucial for economic viability in industrial production. Precious metal catalysts used in cross-coupling reactions represent a significant cost component, making catalyst recovery essential for commercial viability [6]. Techniques such as catalyst immobilization on solid supports or biphasic reaction systems can facilitate catalyst separation and reuse.

Quality control protocols for industrial production must encompass both chemical purity and physical properties. In-process monitoring using techniques such as high-performance liquid chromatography and phosphorus-31 NMR spectroscopy enables real-time assessment of reaction progress and product quality [9]. Final product specifications typically require minimum purity levels of 97% or higher for pharmaceutical and catalyst applications [11] [20] [13].

Waste management and environmental considerations play increasingly important roles in industrial process design. Minimizing waste generation through optimized stoichiometry and implementing recycling protocols for solvents and reagents are essential for sustainable production. Treatment and disposal of phosphine-containing waste streams require specialized protocols due to their toxicity and environmental impact.

Regulatory compliance requirements vary by jurisdiction but generally include registration of chemical substances, workplace safety protocols, and environmental discharge monitoring. The production facility must maintain appropriate documentation and monitoring systems to ensure compliance with applicable regulations.

Economic factors influencing industrial production include raw material costs, energy consumption, capital equipment requirements, and labor costs. Process optimization efforts focus on maximizing yield while minimizing production costs and environmental impact. The relatively high value of specialized phosphine ligands often justifies the additional costs associated with specialized equipment and handling procedures.